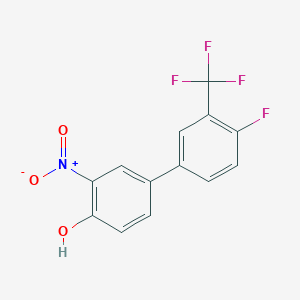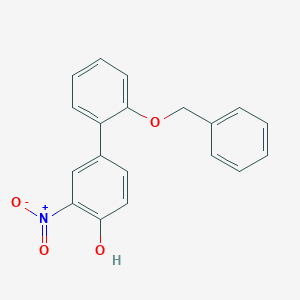
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% (2N4TP95) is a phenolic compound with a wide range of applications in the scientific and industrial fields. It is a colorless solid with a molecular weight of 224.09 g/mol and a melting point of 128-130 °C. The compound is often used as a reagent for the synthesis of other compounds, as well as for the development of new drugs, and for the preparation of polymers.
Scientific Research Applications
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% has a wide range of applications in the scientific and industrial fields. It is used in the synthesis of polymers, as well as in the development of new drugs. It is also used in the synthesis of various organic compounds, including heterocyclic compounds, and as a reagent for the synthesis of other compounds.
Mechanism of Action
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% works by reacting with the target molecule, forming a covalent bond. This bond is formed when the two molecules exchange electrons, resulting in a more stable product. The reaction is catalyzed by sulfuric acid, which helps to speed up the reaction.
Biochemical and Physiological Effects
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% has been found to have a wide range of effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase, and to act as an antioxidant. It has also been found to have anti-inflammatory and anti-cancer effects, as well as to have an effect on the regulation of gene expression.
Advantages and Limitations for Lab Experiments
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable in solution. However, it is also highly toxic and can be hazardous if handled improperly. It is also important to note that the reaction is catalyzed by sulfuric acid, which can be dangerous if not handled properly.
Future Directions
The future of 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% is promising. It has a wide range of applications in the scientific and industrial fields, and its biochemical and physiological effects are being studied in greater detail. Additionally, its use in the synthesis of other compounds and in the development of new drugs is being explored. In the future, 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% may also be used in the synthesis of materials for medical devices and in the development of new drugs. Additionally, its use in the synthesis of polymers and in the development of new drugs is being explored. Finally, its use in the development of new catalysts and in the synthesis of other compounds is also being studied.
Synthesis Methods
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% can be synthesized through a reaction of trifluoromethoxybenzene with nitric acid. This reaction is carried out in a closed system at a temperature of 40-50 °C. The reaction is catalyzed by sulfuric acid, which helps to speed up the reaction. After the reaction is complete, the product is extracted with ethyl acetate and then purified by recrystallization.
properties
IUPAC Name |
2-nitro-4-[3-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)21-10-3-1-2-8(6-10)9-4-5-12(18)11(7-9)17(19)20/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBCKENVGBBUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686325 |
Source


|
| Record name | 3-Nitro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-46-6 |
Source


|
| Record name | 3-Nitro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)




![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)





